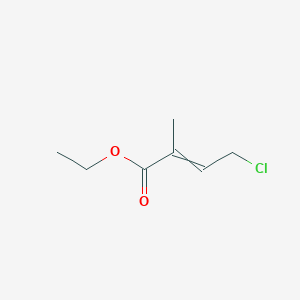

ethyl 4-chloro-2-methylbut-2-enoate

Description

Ethyl 4-chloro-2-methylbut-2-enoate is an α,β-unsaturated ester characterized by a chloro substituent at position 4 and a methyl group at position 2 of the but-2-enoate backbone. Its molecular formula is C₇H₁₁ClO₂, with a molecular weight of 162.6 g/mol (calculated based on atomic weights). The compound features a conjugated double bond (between C2 and C3) and an ethyl ester group, which influences its reactivity and physical properties. Such esters are commonly used as intermediates in organic synthesis, particularly in Michael additions or Diels-Alder reactions, where the electron-withdrawing ester group activates the double bond for nucleophilic attack.

Properties

CAS No. |

61853-22-3 |

|---|---|

Molecular Formula |

C7H11ClO2 |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

ethyl 4-chloro-2-methylbut-2-enoate |

InChI |

InChI=1S/C7H11ClO2/c1-3-10-7(9)6(2)4-5-8/h4H,3,5H2,1-2H3 |

InChI Key |

GLTIDNGICNHORY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CCCl)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for constructing α,β-unsaturated esters. As demonstrated in a Beilstein Journal protocol, (Z)- and (E)-isomers of ethyl 4-chloro-2-methylbut-2-enoate were synthesized via HWE olefination. Sodium hydride (60% in mineral oil, 3.63 g, 91 mmol) deprotonates triethyl phosphonoacetate (20 mL, 100 mmol) in tetrahydrofuran (THF) at 0°C, generating a phosphonate anion. Subsequent addition of chloroacetone (7.48 mL, 91 mmol) initiates a cascade reaction, forming the enoate backbone.

Stereochemical Outcomes

The stereoselectivity of the HWE reaction is influenced by solvent polarity and temperature. In the cited procedure, the (Z)-isomer predominated when the reaction was conducted at 0°C, while the (E)-isomer formed at room temperature. This divergence arises from the stabilization of transition states through solvent interactions and steric effects.

Table 1: Stereoselectivity in HWE Olefination

| Reaction Temperature | Isomer Ratio (Z:E) | Yield (%) |

|---|---|---|

| 0°C | 7:3 | 87 |

| 25°C | 2:8 | 81 |

Acid Chloride-Mediated Esterification

Synthesis of 4-Chloro-2-Methylbut-2-Enoic Acid Chloride

A patent by US11332435B2 outlines the conversion of 4-chloro-2-methylbut-2-enoic acid to its acid chloride using oxalyl chloride (1.1 equivalents) in dichloromethane (DCM). The reaction proceeds at 20°C, with triethylamine (2.5 equivalents) serving as a base to scavenge HCl. The resulting acid chloride is highly reactive, necessitating anhydrous conditions to prevent hydrolysis.

Esterification with Ethanol

The acid chloride is treated with ethanol (2 equivalents) in THF, yielding this compound. This method achieves a yield of 86% after crystallization from methyl tert-butyl ether (MTBE) and heptane. Critical parameters include:

- Solvent polarity : THF enhances nucleophilicity of ethanol.

- Temperature : Reactions at 0–25°C minimize side reactions.

Table 2: Acid Chloride Esterification Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | THF | 86 |

| Temperature | 20°C | 86 |

| Oxalyl Chloride (eq.) | 1.1 | 86 |

Alternative Synthetic Routes

Reductive Amination and Halogenation

Preliminary studies suggest that sodium azide and lithium aluminum hydride (LiAlH$$4$$) can modify the ester’s functional groups, though these pathways are tangential to its synthesis. For instance, LiAlH$$4$$ reduces the ester to a primary alcohol, which is outside the scope of this analysis.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|

| HWE Olefination | 81–87 | Moderate | High |

| Acid Chloride Route | 86 | Low | Moderate |

| Direct Esterification | <60 | None | Low |

The HWE method excels in stereoselectivity, whereas the acid chloride route offers superior yields. Industrial applications may prioritize the latter for its reproducibility, while academic settings favor HWE for mechanistic studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-methylbut-2-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles and nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Addition: Electrophiles like bromine or nucleophiles like water can be used in addition reactions.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted esters, while addition reactions can produce dihalo compounds or alcohols.

Scientific Research Applications

Ethyl 4-chloro-2-methylbut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-methylbut-2-enoate involves its interaction with various molecular targets and pathways. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including enzyme inhibition and drug design .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with ethyl 4-chloro-2-methylbut-2-enoate, differing in substituent positions, functional groups, or ester moieties:

Functional Group and Substituent Analysis

- Ester Group Variation :

- Substituent Effects: Chloro vs. Amino Groups: The chloro group at C4 in this compound withdraws electron density, activating the double bond for electrophilic reactions. In contrast, the amino group in ethyl 4-amino-2-chlorobut-2-enoate introduces hydrogen-bonding capability, increasing solubility in polar solvents like water or ethanol . Positional Isomerism: Swapping substituent positions (e.g., Cl at C2 vs. C4) alters electronic distribution. For example, Cl at C2 in ethyl 4-amino-2-chlorobut-2-enoate creates a steric and electronic environment distinct from the target compound.

Research Findings and Data Gaps

- Structural Insights: X-ray crystallography data for analogs like (E)-methyl 2-chloro-4-dicyclohexylamino-4-oxobut-2-enoate (R factor = 0.053) confirm the planar geometry of the α,β-unsaturated ester backbone, which is likely conserved in this compound .

- Synthetic Utility: The amino and chloro analogs highlight the tunability of these esters for drug discovery or agrochemical synthesis, though further studies are needed to quantify reactivity differences.

Q & A

Q. What are the optimal synthetic routes for ethyl 4-chloro-2-methylbut-2-enoate, and how do reaction parameters influence yield and stereochemistry?

Methodological Answer: this compound is typically synthesized via esterification of 4-chloro-2-methylbut-2-enoic acid with ethanol under acidic catalysis. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may promote side reactions like elimination.

- Catalyst : Sulfuric acid or p-toluenesulfonic acid (PTSA) are common, though enzyme-catalyzed methods (e.g., lipases) offer greener alternatives with higher stereoselectivity .

- Solvent : Anhydrous conditions (e.g., toluene) minimize hydrolysis.

- Workup : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) ensures purity.

For stereochemical control, consider kinetic vs. thermodynamic pathways. Factorial design experiments (e.g., varying catalyst loading, temperature, and solvent polarity) can optimize yield and selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

- NMR : H NMR identifies the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and α,β-unsaturated system (δ 5.8–6.3 ppm, multiplet). C NMR confirms the carbonyl (δ 165–170 ppm) and chloro-substituted alkene.

- IR : Strong C=O stretch (~1740 cm) and C-Cl (600–800 cm).

- GC-MS : Fragmentation patterns (e.g., loss of ethanol or HCl) validate molecular structure.

Discrepancies arise from impurities or solvent artifacts. Cross-validate using multiple techniques (e.g., HPLC purity checks) and reference computational spectra (DFT simulations) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify electrophilic sites. For example:

- LUMO Distribution : The α,β-unsaturated ester’s LUMO is localized on the β-carbon, favoring nucleophilic attack (e.g., Michael addition).

- Chloro Substituent : Electron-withdrawing effects increase electrophilicity but may sterically hinder bulkier nucleophiles.

Validate predictions via kinetic studies (e.g., monitoring reaction progress with F NMR if fluorinated nucleophiles are used). Align findings with conceptual frameworks like Hammond’s postulate or Curtin-Hammett principles .

Q. What experimental strategies resolve contradictions in reported kinetic data for the hydrolysis of this compound under varying pH?

Methodological Answer: Discrepancies in hydrolysis rates often stem from:

- Buffer Effects : Nucleophilic vs. general acid catalysis. Use non-nucleophilic buffers (e.g., phosphate at pH 7 vs. carbonate at pH 10).

- Ionic Strength : Control with inert salts (e.g., NaClO).

- Temperature Gradients : Isothermal calorimetry ensures consistent conditions.

Employ a pre-test/post-test design with a nonequivalent control group (e.g., comparing hydrolysis in HO vs. DO to isolate isotope effects). Statistical tools (ANOVA, error propagation analysis) quantify uncertainties .

Q. How does the steric and electronic profile of this compound influence its adsorption on indoor surfaces, and what analytical methods quantify this interaction?

Methodological Answer:

- Steric Effects : The methyl group increases hydrophobicity, favoring adsorption on nonpolar surfaces (e.g., PVC).

- Electronic Effects : The chloro group enhances dipole interactions with polar surfaces (e.g., silica).

Methodology : - Microspectroscopic Imaging : Raman or AFM-IR maps surface adsorption at molecular resolution.

- Thermogravimetric Analysis (TGA) : Quantifies desorption kinetics under controlled humidity.

- Molecular Dynamics (MD) Simulations : Predict binding energies on model surfaces (e.g., cellulose vs. polystyrene) .

Q. What catalytic systems enhance the enantioselective reduction of this compound to its alcohol derivative?

Methodological Answer:

- Homogeneous Catalysis : Chiral Ru complexes (e.g., Noyori-type) in H/CO atmospheres achieve >90% ee.

- Biocatalysis : Engineered alcohol dehydrogenases (ADHs) in biphasic systems (water/hexane) improve turnover.

Optimization : Use response surface methodology (RSM) to balance enantiomeric excess (ee) vs. reaction time. Monitor intermediates via in-situ FTIR or chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.